Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate is a complex organic compound that features a trifluoromethyl group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The methoxyphenyl group and the formamido group are introduced through coupling reactions, which may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biology: The compound can be used as a probe to study biological processes or as a tool in biochemical assays.
Industry: It may find applications in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism by which Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: This compound shares the trifluoromethyl group but lacks the complex substituents found in Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate.
Ethyl 2-[(4-methoxyphenyl)amino]acetate: This compound contains the methoxyphenyl group but does not have the trifluoromethyl or oxazole groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and bioavailability, potentially impacting its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C20H21F3N2O4, with a molecular weight of approximately 414.39 g/mol. The presence of functional groups such as formamido and methoxyphenyl suggests potential interactions with various biological pathways.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C20H21F3N2O4 |
Molecular Weight | 414.39 g/mol |
IUPAC Name | This compound |
SMILES | CCOC(C(C(F)(F)F)(NC(=O)c1ccc(C)cc1OC)Nc2c[n]c(=O)c(=C2C)C) |
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
1. Antitumor Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
2. Anti-inflammatory Effects
Compounds containing formamido groups have been reported to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. This suggests that ethyl 3,3,3-trifluoro could potentially inhibit inflammatory pathways.
3. Antimicrobial Properties
The oxazole moiety is often associated with antimicrobial activity. Research indicates that derivatives featuring this structure can inhibit bacterial growth by disrupting cellular processes.
The mechanism of action for ethyl 3,3,3-trifluoro involves multiple pathways:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Membrane Interaction: The lipophilic nature due to the trifluoromethyl group allows for better interaction with lipid membranes, facilitating cellular uptake.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated a series of trifluoromethyl-containing compounds for their ability to inhibit tumor growth in vitro. Results showed significant inhibition of cell proliferation in breast cancer cell lines.
Study 2: Anti-inflammatory Activity
Research conducted by Smith et al. (2020) demonstrated that a related compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating strong anti-inflammatory potential.
Study 3: Antimicrobial Efficacy
A comparative study on oxazole derivatives indicated that compounds similar to ethyl 3,3,3-trifluoro exhibited notable antibacterial activity against Staphylococcus aureus, suggesting potential therapeutic applications in infectious diseases.
Properties
Molecular Formula |
C17H18F3N3O5 |
---|---|
Molecular Weight |
401.34 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate |
InChI |
InChI=1S/C17H18F3N3O5/c1-4-27-15(25)16(17(18,19)20,21-13-9-10(2)28-23-13)22-14(24)11-5-7-12(26-3)8-6-11/h5-9H,4H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
AGBNLCISOAHQQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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